Isopentenyladenine9-Glucoside
Description
Contextualization within Cytokinin Phytohormone Research
Cytokinins are a class of phytohormones that play a crucial role in a multitude of processes essential for plant growth and development. These include stimulating cell division, managing apical dominance, promoting shoot and root differentiation, and delaying leaf senescence. nih.govnih.gov The term "cytokinin" encompasses a diverse group of naturally occurring adenine (B156593) derivatives, which are broadly classified based on their side-chain structure into isoprenoid and aromatic types. oup.comsci-hub.st Isopentenyladenine (iP) is a key isoprenoid cytokinin. oup.com
The biological activity of cytokinins is tightly regulated through a complex network of metabolic pathways, including biosynthesis, degradation, and conjugation. frontiersin.org Conjugation, the process of attaching a molecule (like a sugar or an amino acid) to the cytokinin base, is a primary mechanism for modulating cytokinin activity. sinica.edu.tw These conjugated forms can act as storage, transport, or inactivated forms of the hormone. sci-hub.st Among these, N-glucosides, where a glucose molecule is attached to the nitrogen atom of the adenine ring, have been identified as a significant group of cytokinin metabolites. frontiersin.orgnih.gov Isopentenyladenine-9-glucoside (iP9G) is one such N-glucoside, formed by the attachment of glucose to the N9 position of the isopentenyladenine molecule. oup.com
Historical Perspectives on Cytokinin N-Glucosides as Inactive Forms
For many years, cytokinin N-glucosides, including iP9G, were largely regarded as biologically inactive, terminal products of cytokinin metabolism. sinica.edu.twnih.govplos.org This perspective was rooted in early bioassays which showed that N-glucosides generally possess little to no activity compared to their free-base counterparts. mdpi.com The formation of N-glucosides was considered an irreversible deactivation step, a way for the plant to permanently remove excess or unwanted active cytokinins. plos.org
This view was supported by several observations:
Low Bioactivity: In various bioassays, N-glucosides did not elicit the classic cytokinin responses, such as promoting cell division or delaying senescence, to the same extent as free-base cytokinins. mdpi.com
Irreversible Conjugation: The bond between the glucose molecule and the adenine ring at the N7 and N9 positions was considered highly stable, leading to the assumption that these forms could not be easily hydrolyzed back to the active free base. plos.org
This perception of N-glucosides as simply detoxification and degradation products meant they were often overlooked in studies focusing on active cytokinin regulation. sci-hub.stnih.gov
Contemporary Reappraisal of Isopentenyladenine-9-Glucoside Physiological Relevance
Recent research has begun to challenge the long-held view of cytokinin N-glucosides as merely inactive byproducts. frontiersin.orgnih.gov A growing body of evidence suggests that these molecules, and specifically iP9G, may have more nuanced and significant physiological roles than previously thought. researchgate.net This reassessment stems from new findings on their metabolism, transport, and specific biological activities.
Key findings that have led to this reappraisal include:
Metabolic Reconversion: Contrary to the idea of irreversible inactivation, some studies now indicate that certain N-glucosides can be metabolized in vivo to release the active free-base cytokinin. nih.gov This suggests a potential role for N-glucosides as a form of reversible storage.
Transport Functions: The presence of N-glucosides, including those of isopentenyladenine, in the xylem and extracellular space points to a possible role in the transport of cytokinins throughout the plant. frontiersin.orgnih.gov
Specific Biological Activity: While often showing low activity in some classic cytokinin bioassays like root growth inhibition and shoot regeneration, iP9G has been shown to be effective in delaying leaf senescence. nih.govnih.govresearchgate.net In studies on detached cotyledons, exogenously applied iP9G was able to delay chlorophyll (B73375) degradation, a key indicator of senescence. researchgate.netresearchgate.net Transcriptomic analysis has further revealed that iP9G can influence the expression of cytokinin-related genes during senescence, suggesting it functions as an active cytokinin in this specific context. nih.govresearchgate.net
This contemporary understanding positions Isopentenyladenine-9-Glucoside not as an inert metabolite, but as a compound with specific, context-dependent functions within the broader regulatory network of cytokinins.
The table below summarizes the comparative activity of Isopentenyladenine (iP) and its N-glucosides in different bioassays, based on recent research findings.
| Bioassay | Isopentenyladenine (iP) | Isopentenyladenine-9-Glucoside (iP9G) | Reference(s) |
| Delay of Leaf Senescence | Delays senescence | Capable of delaying senescence | researchgate.net, nih.gov |
| Inhibition of Root Growth | Inhibits root growth | Little to no activity | researchgate.net, nih.gov |
| Promotion of Shoot Regeneration | Promotes shoot regeneration | Little to no activity | researchgate.net, nih.gov |
Isopentenyladenine-9-Glucoside: A Key Player in Plant Development and Senescence
Isopentenyladenine-9-glucoside (iP9G) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. While historically considered an inactive storage form, recent research has shed light on its dynamic presence and potential biological functions within the plant. This article delves into the endogenous occurrence, spatiotemporal distribution, and subcellular localization of this important chemical compound.
Endogenous Occurrence and Spatiotemporal Distribution of Isopentenyladenine-9-Glucoside
The presence and concentration of iP9G vary significantly across different plant tissues and throughout the plant's life cycle. This distribution provides clues to its physiological roles.
Quantitative Profiles Across Plant Tissues and Developmental Stages
The concentration of iP9G is not uniform throughout the plant, with distinct differences observed between various vegetative organs.
Studies in various plant species have revealed a differential accumulation of iP9G in leaves, roots, hypocotyls, and cotyledons. For instance, in Arabidopsis thaliana, iP9G is present in appreciable levels, often more concentrated than its parent compound, isopentenyladenine (iP). nih.gov In potato plants grown in vitro, iP9G was detected in both shoots and roots, with significantly higher levels found in the roots. scispace.comresearchgate.net Specifically, in the shoots of these potato plants, iP9G was the second most abundant N9-glucoside after cis-zeatin-9-glucoside (B8819417) (cZ9G). scispace.comresearchgate.net In contrast, a study on Theobroma cacao seedlings reported that iP9G levels were below the limit of detection in hypocotyl and root sections. mdpi.com This suggests that the abundance and distribution of iP9G can be species-dependent. Furthermore, research on rice has shown the presence of iP9G in young panicles and roots, but not in the xylem sap, indicating its role in localized processes rather than long-distance transport. mdpi.com
Table 1: Distribution of Isopentenyladenine-9-Glucoside in Vegetative Organs of Potato (Solanum tuberosum L. cv. Désirée)
| Organ | Isopentenyladenine-9-Glucoside (iP9G) Concentration |
|---|---|
| Shoots | Detected, less abundant than in roots. scispace.comresearchgate.net |
| Roots | Detected, significantly higher levels than in shoots. scispace.comresearchgate.net |
The concentration of iP9G changes as the plant grows and develops. In Arabidopsis, analysis throughout the plant's life cycle has shown the presence of iP9G in both leaves and roots. nih.gov While concentrations of iP9G did not typically exceed 10 pmol·g⁻¹ FW in one study, its presence alongside other N-glucosides was consistent during development. nih.gov Research on detached cotyledons of Arabidopsis has demonstrated that iP9G can delay senescence, a key developmental process. nih.govresearchgate.net This suggests that iP9G may play an active role in the later stages of leaf development.
Isopentenyladenine-9-glucoside is one of several cytokinin conjugates found in plants. Its abundance relative to other forms, such as isopentenyladenine-7-glucoside (iP7G) and trans-zeatin-9-glucoside (tZ9G), provides insight into the metabolic pathways and regulatory mechanisms of cytokinins.
In Arabidopsis thaliana, iP7G is often the most abundant iP-type cytokinin and frequently the most abundant of all cytokinins. nih.gov While iP9G is far less abundant than iP7G, it is still present at significant levels. nih.gov In potato shoots, iP7G is the most dominant N7-glucoside, while iP9G is a less abundant N9-glucoside. researchgate.net
When comparing iP9G to tZ9G, their relative levels can vary. In rice, both iP9G and tZ9G were detected in young panicles and roots. mdpi.com In Arabidopsis, a high correlation has been observed between the levels of tZ7G and tZ9G. plos.org A study on developing wheat grains detected significant amounts of tZ9G, while iP9G was not detected, highlighting differences between cereal crops and other plants. nih.gov In Arabidopsis plants overexpressing the AtIPT3 gene, there was a high accumulation of both iP7G and iP9G, indicating that their production is an important pathway for maintaining cytokinin homeostasis. oup.comnih.gov
**Table 2: Comparative Abundance of Isopentenyladenine-9-Glucoside (iP9G) with Other Cytokinin Conjugates in *Arabidopsis thaliana***
| Cytokinin Conjugate | Relative Abundance |
|---|---|
| Isopentenyladenine-7-glucoside (iP7G) | Generally the most abundant iP-type cytokinin. nih.gov |
| Isopentenyladenine-9-glucoside (iP9G) | Less abundant than iP7G, but present at appreciable levels. nih.gov |
| trans-zeatin-9-glucoside (tZ9G) | Levels can vary depending on the plant and developmental stage. mdpi.comnih.govnih.gov |
Subcellular Localization of Isopentenyladenine-9-Glucoside
The function of a molecule is intrinsically linked to its location within the cell. Studies have identified iP9G in specific subcellular compartments, providing further clues to its role.
Cytokinin N-glucosides, including iP9G, have been shown to be located in the apoplast, the space outside the plasma membrane. nih.govresearchgate.net This localization is significant because cytokinin receptors are primarily found on the endoplasmic reticulum, although some evidence suggests their presence at the plasma membrane under certain conditions. nih.govnih.gov The presence of iP9G in the apoplast suggests it may interact with these plasma membrane-localized receptors or be involved in cell-to-cell signaling.
In addition to the apoplast, iP9G and other cytokinin N-glucosides are also found in the vacuole. nih.govresearchgate.netslu.se The vacuole is a large, membrane-bound organelle that serves various functions, including storage of metabolites. The presence of iP9G in the vacuole is consistent with the hypothesis that it serves as a storage form of cytokinin. slu.se Furthermore, specific cytokinin dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins, are targeted to the vacuole in Arabidopsis thaliana. nih.gov Studies have shown that vacuolar AtCKX1 and cytosolic AtCKX7 can efficiently degrade iP9G. nih.govcuni.cz This suggests that the vacuole is a key site for both the storage and catabolism of iP9G, playing a crucial role in regulating cytokinin homeostasis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23N5O5 |
|---|---|
Molecular Weight |
365.38 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
InChI Key |
XEHLLUQVSRLWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Endogenous Occurrence and Spatiotemporal Distribution of Isopentenyladenine 9 Glucoside
Subcellular Localization of Isopentenyladenine-9-Glucoside
Cytosolic Absence and Implications
The subcellular distribution of Isopentenyladenine-9-glucoside (iP9G) is a critical aspect of its biological role, characterized by its general exclusion from the cytosol and its accumulation in other cellular compartments. This specific localization has profound implications for the regulation of cytokinin homeostasis, marking the cytosol as a key site of metabolic control rather than accumulation. The formation of N-glucosides, such as iP9G, is catalyzed by glucosyltransferases (UGTs) in the cytoplasm and plastids, after which they are transported elsewhere. nih.gov
Research indicates that the glucosylation of the cytokinin purine (B94841) ring at the N9 position is a pivotal step in hormone deactivation. mdpi.com This conversion of the biologically active isopentenyladenine (iP) into the N9-glucoside form is generally considered an irreversible process of inactivation. nih.govmdpi.com The subsequent removal of iP9G from the cytosol prevents it from interfering with cytosolic signaling pathways and effectively regulates the concentration of active cytokinins within the cell.
Detailed studies on the spatiotemporal distribution of cytokinins have revealed that N-glucosides are often sequestered away from the primary sites of metabolic activity. In plants like Arabidopsis and barley, cytokinin N-glucosides are found predominantly in the vacuole and the apoplast (the extracellular space), with minimal presence in the cytoplasm. mdpi.comfrontiersin.org The vacuole, in particular, serves as a significant storage site for these conjugated forms. jcu.cz This compartmentation underscores a deliberate mechanism to isolate these metabolites.
The implications of this cytosolic clearance are twofold. Firstly, it represents a terminal step in the inactivation of iP-type cytokinins. Unlike some other cytokinin glucosides, such as trans-zeatin (B1683218) N-glucosides which can be converted back to their active base forms, iP N-glucosides show no such reconversion in Arabidopsis. researchgate.net This suggests that the formation and sequestration of iP9G is a definitive method of removing active iP from the cellular machinery.
Secondly, the cytosol houses specific enzymes that target cytokinin glucosides for degradation. Cytosolic isoforms of cytokinin dehydrogenase (CKX), the primary enzyme for cytokinin degradation, exhibit a preference for cytokinin 9-glucosides as a substrate. oup.comoup.com This indicates that any iP9G remaining in the cytosol is rapidly and irreversibly degraded. Therefore, the cytosol acts as a control point, ensuring that iP9G is either transported to storage compartments like the vacuole or eliminated entirely. nih.govmdpi.com
While traditionally viewed as inactive, some research has shown that exogenously applied iP9G can exhibit biological activity, such as delaying leaf senescence. nih.govnih.gov However, this activity is limited and may be context-dependent. The primary role of endogenous iP9G, as suggested by its subcellular distribution and metabolic fate, is as a permanently inactivated form, crucial for maintaining the delicate balance of active cytokinins.
Data Tables
Table 1: Observed Subcellular Localization of Select Cytokinin Glucosides in Plant Cells This table summarizes findings on the typical distribution of cytokinin N-glucosides.
| Compound | Predominant Location(s) | Cytosolic Presence | Reference(s) |
| Isopentenyladenine-7-glucoside (iP7G) | Vacuole, Extracellular Space | Not a primary site of accumulation | frontiersin.org |
| trans-Zeatin-7-glucoside (tZ7G) | Vacuole, Extracellular Space | Not a primary site of accumulation | mdpi.comfrontiersin.org |
| cis-Zeatin-9-glucoside (B8819417) (cZ9G) | Vacuole, Extracellular Space | Not a primary site of accumulation | nih.gov |
| trans-Zeatin-9-glucoside (tZ9G) | Apoplast, Vacuole | Targeted by cytosolic CKX | mdpi.comoup.com |
| Isopentenyladenine-9-glucoside (iP9G) | Vacuole, Apoplast | Targeted by cytosolic CKX | oup.comoup.comnih.gov |
Biosynthesis of Isopentenyladenine 9 Glucoside
Uridine (B1682114) Diphosphate (B83284) Glycosyltransferase (UGT) Superfamily Involvement
The biosynthesis of Isopentenyladenine-9-Glucoside is carried out by enzymes belonging to the Uridine Diphosphate Glycosyltransferase (UGT) superfamily. nih.govjuniperpublishers.com These enzymes, also known as Family 1 Glycosyltransferases (GT1s), catalyze the transfer of a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to a wide array of acceptor molecules, including plant hormones like cytokinins. juniperpublishers.commdpi.com This process of glycosylation significantly alters the chemical properties of the target molecule, often leading to its inactivation and increased water solubility, which facilitates its transport and storage within the plant. nih.govmdpi.com
In the context of cytokinin metabolism, UGTs play a crucial role in maintaining hormonal homeostasis by converting active cytokinins into inactive glucosides. nih.govyork.ac.uk This deactivation is a vital regulatory mechanism that allows plants to precisely control the levels of active cytokinins in response to various developmental and environmental cues. nih.govfrontiersin.org The formation of N-glucosides, such as iP9G, is generally considered an irreversible step, effectively removing the active cytokinin from the pool available to bind with receptors and initiate signaling pathways. oup.comnih.gov
Characterization of Specific N-Glucosyltransferases (e.g., UGT76C1, UGT76C2)
Within the large UGT superfamily in Arabidopsis thaliana, specific enzymes have been identified and characterized for their role in cytokinin N-glucosylation. Notably, UGT76C1 and UGT76C2 have been shown to be the primary enzymes responsible for this process. york.ac.ukoup.comoup.com
These enzymes exhibit activity towards a range of classical cytokinins, including isopentenyladenine (iP). york.ac.ukoup.com The glucosylation occurs at either the N7 or N9 position of the purine (B94841) ring, leading to the formation of compounds like Isopentenyladenine-7-Glucoside (iP7G) and Isopentenyladenine-9-Glucoside (iP9G). york.ac.ukoup.com
Enzymatic Specificity for N9-Glucosylation
In vitro studies have demonstrated that both UGT76C1 and UGT76C2 can catalyze the glucosylation of various cytokinins at both the N7 and N9 positions. oup.com However, the specific activity can vary depending on the cytokinin substrate. For most tested cytokinins, these enzymes show a higher specific activity for glucosylation at the N7 position compared to the N9 position. oup.com Despite this, both N7- and N9-glucosides are formed. frontiersin.orgoup.com The loss-of-function mutant ugt76c2 showed significantly reduced levels of both N7- and N9-glucosides, indicating that this enzyme is crucial for the formation of both types of N-glucosides in vivo. nih.govfrontiersin.org While recombinant AtCKX proteins have shown the ability to degrade N9-glucosides, with some even preferring isopentenyladenine-9-glucoside as a substrate in acidic conditions, N-glucosylation is largely considered an irreversible deactivation process. oup.com
| Enzyme | Substrates | Glucosylation Positions | Primary Product Preference | Reference |
|---|---|---|---|---|
| UGT76C1 | trans-zeatin (B1683218), dihydrozeatin, N6-benzyladenine, N6-isopentenyladenine, kinetin | N7, N9 | Higher activity for N7 over N9 for most substrates | york.ac.ukoup.com |
| UGT76C2 | trans-zeatin, dihydrozeatin, N6-benzyladenine, N6-isopentenyladenine, kinetin | N7, N9 | Higher activity for N7 over N9 for most substrates | york.ac.ukoup.com |
Genetic Regulation of UGT Gene Expression
The expression of the genes encoding these cytokinin N-glucosyltransferases is subject to regulation, indicating their importance in controlling cytokinin levels. Studies have shown that the expression of UGT76C2 is responsive to cytokinin levels. nih.gov For instance, its expression is rapidly activated in response to exogenously applied cytokinin. nih.gov This suggests a feedback mechanism where high levels of active cytokinin induce the expression of the enzyme responsible for its inactivation.
Furthermore, the expression of UGT76C2 varies across different developmental stages and tissues. It is expressed at relatively higher levels in seedlings and developing seeds. oup.com Analysis of loss-of-function mutants (ugt76c2) has revealed changes in the expression of other cytokinin-related genes, such as those involved in cytokinin signaling (AHK2, AHK3, ARR1), biosynthesis (IPT5), and degradation (CKX3), further highlighting the role of UGT76C2 in maintaining cytokinin homeostasis. oup.com
Relation to Isopentenyladenine (iP) Biosynthetic Pathways
The formation of Isopentenyladenine-9-Glucoside is intrinsically linked to the biosynthetic pathways of isopentenyladenine (iP), the precursor molecule. The biosynthesis of isoprenoid cytokinins, including iP, begins with the transfer of an isoprenoid moiety to an adenine (B156593) derivative. oup.com The primary active forms of cytokinins are the free bases, such as iP. nih.gov
Metabolic Interconversions and Degradation Pathways of Isopentenyladenine 9 Glucoside
Cytokinin Oxidase/Dehydrogenase (CKX) Activity Towards N9-Glucosides
Cytokinin oxidase/dehydrogenase (CKX) is the principal enzyme responsible for the irreversible degradation of cytokinins, cleaving the N6-isoprenoid side chain. nih.govresearchgate.net While initially thought to primarily act on cytokinin free bases and their ribosides, research has revealed that certain CKX isoforms can also effectively degrade N9-glucosides, including iP9G. nih.govoup.comoup.com
Substrate Specificity of Recombinant CKX Isoforms (e.g., AtCKX1, AtCKX7, ZmCKX)
Studies on recombinant CKX isoforms from various plant species have demonstrated distinct substrate specificities, with some showing a notable preference for N9-glucosylated cytokinins.
In Arabidopsis thaliana, several of the seven identified CKX isoforms exhibit activity towards N9-glucosides. researchgate.net Notably, AtCKX1 and AtCKX7 have a high preference for iP9G, particularly in acidic conditions. nih.govoup.com Research has shown that AtCKX1, AtCKX2, and AtCKX7 can all utilize iP9G as a substrate. researchgate.net
In maize (Zea mays), the cytosolic isoform ZmCKX10 efficiently degrades cytokinin 9-glucosides, in addition to other cytokinin forms like cis-zeatin, trans-zeatin (B1683218), and isopentenyladenine. oup.comnih.gov This contrasts with the apoplastic isoform ZmCKX1, which shows a higher preference for trans-zeatin and isopentenyladenine. oup.com Furthermore, several apoplastic maize isoforms, including ZmCKX2, ZmCKX3, ZmCKX4a, and ZmCKX4b, have been found to preferentially degrade iP9G. nih.gov
It is a general finding that both Arabidopsis and maize CKX enzymes can cleave cytokinin N9-glucosides, but not the corresponding N7-glucosides. nih.govfrontiersin.org
Table 1: Substrate Preference of Selected CKX Isoforms for Isopentenyladenine-9-Glucoside
| Enzyme Isoform | Plant Species | Substrate Preference |
| AtCKX1 | Arabidopsis thaliana | High preference for iP9G nih.govoup.com |
| AtCKX7 | Arabidopsis thaliana | High preference for iP9G nih.govoup.com |
| ZmCKX10 | Zea mays | Efficiently degrades cytokinin 9-glucosides oup.comnih.gov |
| ZmCKX2, 3, 4a, 4b | Zea mays | Preferentially degrade iP9G nih.gov |
Comparative Degradation Rates of Isopentenyladenine-9-Glucoside versus Isopentenyladenine
Direct comparisons of degradation rates have highlighted the efficiency with which certain CKX enzymes metabolize iP9G relative to its free base, isopentenyladenine (iP). For instance, research has reported a striking 40-fold higher degradation rate of iP9G by AtCKX1 and AtCKX7 compared to iP. nih.gov This indicates that for these particular isoforms, N9-glucosylation does not hinder but rather enhances the susceptibility of the cytokinin to degradation.
Influence of Subcellular Localization of CKX Enzymes on Isopentenyladenine-9-Glucoside Metabolism
The subcellular compartmentation of CKX enzymes plays a crucial role in determining their access to substrates and, consequently, their impact on cytokinin metabolism. nih.govnih.gov CKX isoforms are targeted to different cellular locations, including the apoplast, vacuole, and cytosol. nih.govoup.comoup.comoup.comnih.gov
The cytosolic CKX isoforms, such as ZmCKX10 in maize, are thought to preferentially degrade cytokinin 9-glucosides. nih.govoup.comoup.comoup.com In contrast, apoplastic enzymes primarily act on cytokinin free bases and their ribosides. nih.govoup.comoup.com The vacuolar isoforms of CKX in Arabidopsis, such as AtCKX1, exhibit the highest activity with cytokinin riboside phosphates but also show a preference for cytokinin nucleotides. nih.govoup.comoup.com
The distinct localization and substrate preferences of CKX isozymes suggest a complex regulatory network. The presence of iP9G in the apoplast and its transport via the xylem, coupled with the activity of apoplastic CKX isoforms that can degrade it, points to a role for N9-glucosides in long-distance signaling and its regulation. nih.govfrontiersin.orgresearchgate.net For example, overexpression of AtCKX1, which is predominantly expressed in roots, led to a significant decrease in tZ-N9G levels in the leaf extracellular space of barley, implying that the N9-glucoside is transported from the roots and can be degraded in other parts of the plant. nih.govfrontiersin.org
Putative Glucosidase-Mediated Deconjugation of Isopentenyladenine-9-Glucoside
While CKX-mediated degradation represents an irreversible inactivation pathway, the hydrolysis of the glucose moiety from iP9G by glucosidases would release the active cytokinin base, isopentenyladenine. This deconjugation process is considered a potential mechanism for reactivating stored cytokinin forms.
Evidence for In Vivo Hydrolysis and Release of Free Cytokinin Bases
Evidence for the in vivo hydrolysis of cytokinin N9-glucosides exists, although the specific enzymes responsible in many cases remain to be definitively identified. frontiersin.orgresearchgate.netnih.gov Studies have shown that exogenously applied N9-glucosides of various cytokinins, including benzyladenine (BAP) and dihydrozeatin (DHZ), can be converted back to their active free bases in maize roots. nih.govfrontiersin.orgresearchgate.net
However, the situation with iP9G appears to be more complex. In Arabidopsis seedlings, while trans-zeatin N7- and N9-glucosides were efficiently converted to the free base, no such conversion was observed for isopentenyladenine N-glucosides. nih.govresearchgate.netfrontiersin.org Instead, high levels of both iP-N7G and iP-N9G accumulated without a corresponding increase in other cytokinin metabolites. nih.govfrontiersin.org This suggests that in Arabidopsis, the deconjugation machinery may be specific to the type of cytokinin.
Distinctions in N-Glucoside Hydrolysis Between Plant Taxa (e.g., dicots vs. monocots)
The capacity to hydrolyze cytokinin N-glucosides appears to differ between plant taxa, particularly between dicots and monocots. nih.govfrontiersin.org In the dicot Arabidopsis, there is evidence for the hydrolysis of both trans-zeatin N7- and N9-glucosides. nih.govfrontiersin.org However, as mentioned, the conversion of iP N-glucosides seems to be limited. nih.govresearchgate.netfrontiersin.org
In contrast, in the monocot maize, the enzyme Zm-p60.1 has been shown to hydrolyze trans-zeatin N9-glucoside in vitro, but not trans-zeatin N7-glucoside. nih.govfrontiersin.org This suggests a different substrate specificity of the hydrolytic enzymes in monocots compared to dicots. While Zm-p60.1 can hydrolyze tZ9G, the rate is significantly lower than for O-glucosides. nih.govmdpi.com The general observation is that in monocots, only N9-glucosides appear to be hydrolyzed, whereas in dicots, both N7- and N9-glucosides of certain cytokinins can be metabolized. frontiersin.org These differences in N-glucoside hydrolysis, combined with the varying specificities of CKX isoforms, contribute to the distinct cytokinin profiles observed across different plant species. nih.govfrontiersin.org
Identification Challenges for Specific Glucosidases Responsible for Isopentenyladenine-9-Glucoside Cleavage
The enzymatic cleavage of the glucose moiety from isopentenyladenine-9-glucoside (iP9G) to release the active cytokinin base, isopentenyladenine (iP), is a critical step for its potential bioactivation. However, the specific glucosidases responsible for this conversion have remained elusive, presenting a significant challenge in cytokinin research. frontiersin.orgoup.com
While β-glucosidases are known to hydrolyze O-glucosides of some cytokinins, N-glucosides like iP9G have been shown to be poor substrates for these enzymes. frontiersin.orgoup.com This resistance to cleavage by general β-glucosidases suggests that highly specific enzymes are likely required for the hydrolysis of iP9G. frontiersin.org Early studies indicated that N7- and N9-glucosides are not efficiently cleaved by β-glucosidase, leading to the hypothesis that their formation is an irreversible deactivation process. frontiersin.org
Despite extensive research in model organisms like Arabidopsis thaliana, no specific enzyme capable of releasing the free base from N7- and N9-glucosides has been identified to date. frontiersin.org This is in contrast to maize, where an enzyme, Zm-p60.1, has been shown to hydrolyze trans-zeatin-9-glucoside (tZ9G), albeit with very low efficiency. frontiersin.orgresearchgate.net The lack of a homologous enzyme with significant activity towards iP9G in Arabidopsis and other well-studied species underscores the challenge.
The search for these specific glucosidases is complicated by several factors. The large number of genes in the glucosyltransferase superfamily, with 107 identified in Arabidopsis alone, makes pinpointing the specific enzymes involved in cytokinin N-glucosylation and potential deglucosylation a complex task. frontiersin.orgnih.gov Furthermore, the differing metabolic fates of N-glucosides of isopentenyladenine versus trans-zeatin suggest that the responsible glucosidases may exhibit high substrate specificity, not only for the position of the glucose molecule but also for the type of cytokinin. frontiersin.orgnih.govresearchgate.net This specificity makes it difficult to use general substrate screens to identify the relevant enzymes.
Recent studies have shown that while N-glucosides of iP appear to be stable and are not converted back to their free bases in Arabidopsis, N-glucosides of trans-zeatin can be cleaved. nih.govresearchgate.net This finding further complicates the search, suggesting that if glucosidases for iP9G exist, they may be expressed under very specific developmental or environmental conditions that have not yet been replicated in laboratory settings. The low abundance of iP9G relative to its N7-glucoside counterpart (iP7G) in some tissues might also imply that its cleavage is a highly regulated and perhaps infrequent event, making the responsible enzymes difficult to detect. nih.gov
| Organism | Enzyme/Activity | Substrate(s) | Key Finding | Reference |
|---|---|---|---|---|
| General | β-glucosidase | N7- and N9-glucosides | Not efficiently cleaved, suggesting irreversible deactivation. | frontiersin.org |
| Maize (Zea mays) | Zm-p60.1 | trans-zeatin-9-glucoside (tZ9G) | Able to hydrolyze tZ9G, but with very low velocity. | frontiersin.orgresearchgate.net |
| Arabidopsis thaliana | Not yet identified | Isopentenyladenine-9-glucoside (iP9G) | No enzyme responsible for the release of the free base has been identified. | frontiersin.org |
| Arabidopsis thaliana | Putative glucosidases | iP N-glucosides vs. tZ N-glucosides | Cleavage of tZ N-glucosides observed, but not iP N-glucosides, indicating substrate specificity. | nih.govresearchgate.net |
Isopentenyladenine-9-Glucoside as a Putative Inactive/Storage Form
For decades, cytokinin N-glucosides, including isopentenyladenine-9-glucoside (iP9G), have been widely regarded as inactive, terminal degradation products. nih.govresearchgate.netnih.gov This view was based on early findings that N-glucosides generally exhibit low biological activity in various bioassays and are resistant to metabolic conversion back to their active free-base forms. oup.com The formation of N-glucosides at the N7 and N9 positions of the adenine (B156593) ring was considered an irreversible deactivation mechanism. oup.com
The hypothesis that iP9G serves as an inactive or storage form is supported by several lines of evidence. In many plant species, iP9G and its N7-isomer are found in relatively high concentrations compared to the active cytokinin bases. nih.govresearchgate.netnih.gov This accumulation suggests that they are metabolically stable. nih.gov Studies using radiolabeled isotopes in Arabidopsis cell cultures have confirmed that N-glucosides of isopentenyladenine (iP) are not readily converted to other cytokinin forms. nih.gov This metabolic stability, coupled with their inability to activate cytokinin receptors, points towards a role in deactivation or storage. frontiersin.org
However, recent research has begun to challenge the notion of iP9G as a completely inactive compound. While it shows little to no activity in classic cytokinin bioassays like promoting shoot regeneration or inhibiting root growth, it has been demonstrated to delay leaf senescence. nih.govresearchgate.netnih.gov Transcriptomic analysis of leaves treated with iP9G revealed limited but specific changes in gene expression, particularly affecting cytokinin-related genes similar to those influenced by the active cytokinin iP. nih.govresearchgate.netnih.gov These findings suggest that iP9G may have a more nuanced role than simple inactivation, possibly acting as a precursor that can be activated under specific conditions or having its own subtle biological activity in certain processes like senescence. nih.govresearchgate.netnih.gov
Despite these recent findings, the predominant view remains that the primary function of N-glucosylation is to control the levels of active cytokinins. The conversion of active cytokinin bases to their N-glucosides is a key mechanism for maintaining hormonal homeostasis. frontiersin.org While O-glucosides are more readily hydrolyzed back to their active forms and are considered true storage forms, the metabolic inertia of N-glucosides like iP9G positions them more as long-term storage or permanently inactivated forms under most conditions. oup.comcas.cz
| Study Focus | Organism/System | Key Finding | Conclusion Regarding Role | Reference |
|---|---|---|---|---|
| Biological Activity | Detached leaves | iP9G is capable of delaying senescence. | Functions as an active cytokinin during senescence. | nih.govresearchgate.netnih.gov |
| Metabolic Stability | Arabidopsis cell cultures | iP N-glucosides are metabolically stable and not converted into other cytokinin forms. | Supports the role as a stable, likely inactive, form. | nih.gov |
| Gene Expression | Arabidopsis cotyledons | iP9G has limited but specific effects on the expression of cytokinin-related genes. | Suggests a more complex role than simple inactivation, with potential for specific signaling. | nih.govresearchgate.netnih.gov |
| General Bioassays | Various plant systems | N-glucosides generally show low activity in bioassays. | Considered an irreversible deactivating process. | oup.com |
| Comparative Metabolism | Arabidopsis seedlings | iP N-glucosides were not converted back to iP, unlike tZ N-glucosides. | Confirms the high stability and likely inactive/storage role of iP N-glucosides in this system. | nih.govresearchgate.net |
Physiological Functions and Biological Activities of Isopentenyladenine 9 Glucoside
Modulation of Leaf Senescence
One of the most well-documented roles of active cytokinins is the delay of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and subsequent nutrient reallocation. nih.govresearchgate.net Isopentenyladenine-9-glucoside has been shown to be active in this process. researchgate.netnih.gov
A primary indicator of leaf senescence is the breakdown of chlorophyll (B73375), leading to the yellowing of leaves. nih.gov Studies using detached cotyledons from Arabidopsis thaliana seedlings have demonstrated that exogenous application of iP9G can delay this process. researchgate.netnih.gov In these assays, cotyledons are floated on a buffer solution containing the test compound and incubated in darkness to induce senescence. researchgate.net
In one such study, the chlorophyll content of cotyledons treated with 1.0 µM iP9G was significantly higher than in the control group (treated with a solvent). researchgate.netresearchgate.net This effect, while notable, was less pronounced than that of its corresponding active base, isopentenyladenine (iP). researchgate.net These findings indicate that iP9G possesses anti-senescent properties, functioning as an active cytokinin in this specific physiological context. nih.govnih.gov
Table 1: Effect of Isopentenyladenine-9-Glucoside on Chlorophyll Content in Detached Arabidopsis Cotyledons
This table summarizes the findings from a dark-induced senescence bioassay. Cotyledons from 12-day-old seedlings were treated with different cytokinin compounds at a concentration of 1.0 µM. Chlorophyll content was measured after a period of incubation.
| Treatment (1.0 µM) | Relative Chlorophyll Content (% of Control) | Observation |
| DMSO (Control) | 100% | Baseline senescence |
| Isopentenyladenine-9-Glucoside (iP9G) | ~150% | Significant delay in chlorophyll degradation researchgate.netresearchgate.net |
| Isopentenyladenine (iP) | ~250% | Strong delay in chlorophyll degradation researchgate.net |
| Isopentenyladenine-7-glucoside (iP7G) | ~100% | No significant effect researchgate.net |
Note: Values are approximate based on graphical data from the cited source.
To understand the molecular mechanisms behind the delay of senescence, researchers have performed transcriptomic analyses (RNA-sequencing) on senescing cotyledons treated with iP9G. researchgate.netnih.gov These studies reveal that while the active cytokinin base (iP) significantly alters the expression of thousands of genes—upregulating those related to photosynthesis and downregulating catabolic genes—iP9G has a much more limited effect on the transcriptome. researchgate.netnih.gov
Delay of Chlorophyll Degradation
Effects on Root Development
A classic bioassay for cytokinin activity involves the inhibition of primary root growth in seedlings. researchgate.netnih.gov Active cytokinins typically disrupt root development. oup.comugent.be
When tested in root growth inhibition bioassays, Isopentenyladenine-9-glucoside consistently demonstrates little to no activity. researchgate.netnih.gov In experiments where Arabidopsis seedlings were transferred to a medium containing 1 µM of various cytokinins, the active form, iP, caused a significant reduction in root growth (approximately 74% compared to the control). researchgate.net In stark contrast, seedlings treated with the same concentration of iP9G showed no significant inhibition of root growth, performing similarly to the control group. researchgate.netnih.gov This lack of activity is consistent with the general characterization of N-glucosides as inactive forms in such developmental assays. mdpi.com
Table 2: Root Growth Inhibition Bioassay with Isopentenyladenine-9-Glucoside
This table shows the results of a root growth bioassay on Arabidopsis thaliana seedlings. Four-day-old seedlings were transferred to media with different cytokinin compounds (1 µM) and root growth was measured over five days.
| Treatment (1.0 µM) | Root Growth Inhibition | Activity Level |
| DMSO (Control) | None (Baseline growth) | N/A |
| Isopentenyladenine-9-Glucoside (iP9G) | No significant inhibition researchgate.netnih.gov | Inactive |
| Isopentenyladenine (iP) | Significant inhibition (~74%) researchgate.net | Active |
| Isopentenyladenine-7-glucoside (iP7G) | No significant inhibition researchgate.net | Inactive |
Role in Shoot Regeneration
Another fundamental role of cytokinins, often working in concert with auxins, is the promotion of shoot regeneration from callus tissue. nih.govoup.com This is a cornerstone of plant tissue culture and a standard bioassay for cytokinin activity. researchgate.net
Similar to its performance in root bioassays, Isopentenyladenine-9-glucoside shows little to no activity in promoting shoot regeneration. researchgate.netnih.gov In assays using etiolated hypocotyl explants cultured on a medium designed to induce callus formation and shoot regeneration, the application of iP9G did not lead to a significant increase in callus mass or the formation of shoots compared to the negative control. researchgate.netresearchgate.net Conversely, its active counterpart, iP, effectively promoted callus growth as expected. researchgate.net This further reinforces the idea that the biological activity of iP9G is highly specific to certain processes like leaf senescence and that it does not function as a classical growth-promoting cytokinin in developmental contexts like organogenesis. researchgate.netnih.gov
Activation of Cytokinin Signaling Pathways (e.g., Reporter Gene Assays)
Isopentenyladenine-9-glucoside (iP9G) has historically been considered an inactive form of cytokinin, a class of plant hormones that regulate various aspects of growth and development. nih.govnih.gov This perception stemmed from its structural nature as an N-glucoside, a form often associated with irreversible inactivation. nih.gov However, recent studies employing reporter gene assays have begun to challenge this view, suggesting that iP9G can, under certain conditions, activate cytokinin signaling pathways, albeit often to a lesser extent than its more active counterparts like isopentenyladenine (iP).
Reporter gene assays are a important tool for studying hormone signaling. These assays typically involve linking a promoter of a cytokinin-responsive gene to a reporter gene, such as β-glucuronidase (GUS). The expression of the reporter gene, which can be easily visualized and quantified, serves as an indicator of cytokinin signaling activation.
Further research using reporter gene assays in Arabidopsis has demonstrated that the activity of N-glucosides can be context-dependent. For example, trans-zeatin-9-glucoside (tZ9G) and trans-zeatin-7-glucoside (tZ7G) showed low levels of activity in a PARR5::GUS reporter gene assay, implying that they might be hydrolyzed to the active form, trans-zeatin (B1683218) (tZ), to elicit a response. nih.gov This raises the possibility that the observed activity of iP9G in some assays could be due to its conversion to the more active iP form, although direct evidence for this conversion is still being investigated. researchgate.net
The following table summarizes the findings from various reporter gene assays investigating the activity of Isopentenyladenine-9-Glucoside and related compounds.
| Compound | Reporter System | Plant/Tissue | Observation | Reference(s) |
| Isopentenyladenine-9-Glucoside (iP9G) | promoterARR6::GUS | Arabidopsis thaliana cotyledons | Induced GUS expression, similar to iP. | researchgate.net |
| Isopentenyladenine (iP) | promoterARR6::GUS | Arabidopsis thaliana cotyledons | Induced GUS expression. | researchgate.net |
| Isopentenyladenine-7-Glucoside (iP7G) | promoterARR6::GUS | Arabidopsis thaliana cotyledons | No significant induction of GUS expression. | nih.gov |
| trans-Zeatin-9-Glucoside (tZ9G) | PARR5::GUS | Arabidopsis thaliana | Showed low levels of activity. | nih.gov |
| trans-Zeatin-7-Glucoside (tZ7G) | PARR5::GUS | Arabidopsis thaliana | Showed low levels of activity. | nih.gov |
Contextual Activities in Specific Plant Species and Ecotypes
The physiological role and activity of Isopentenyladenine-9-Glucoside (iP9G) are not uniform across the plant kingdom and can vary significantly depending on the plant species, ecotype, and even the specific tissue and developmental stage. While often found in relatively high concentrations, particularly in the model plant Arabidopsis thaliana, its biological activity has been a subject of ongoing research and debate. nih.govnih.gov
In Arabidopsis thaliana, iP9G is one of the most abundant N-glucosides of isopentenyladenine-type cytokinins. nih.gov Despite its abundance, classic bioassays for cytokinin activity, such as root growth inhibition and shoot regeneration, have shown iP9G to have little to no effect compared to its aglycone form, isopentenyladenine (iP). nih.govresearchgate.net However, in the context of leaf senescence, both iP and iP9G have been shown to delay the process in detached cotyledons, suggesting a specific role for iP9G in this developmental program. nih.govresearchgate.net Transcriptomic analysis of these senescing cotyledons revealed that iP9G has a limited but targeted effect on gene expression, primarily upregulating cytokinin-related genes like the type-A response regulator ARR6. nih.gov
The levels of iP9G can also differ between various Arabidopsis ecotypes and in response to genetic modifications. For instance, in a study comparing cytokinin levels in the roots of wild-type, shr, and shr phb mutants of Arabidopsis, iP9G concentrations were measured alongside other cytokinin forms, highlighting its presence in root tissues. figshare.com Furthermore, natural variation in hormone levels, including iP9G, has been observed across different Arabidopsis accessions, although the variation for glucosides was noted to be relatively larger compared to the free bases. wur.nl
In other plant species, the presence and potential role of iP9G also vary. In rice (Oryza sativa), iP9G levels were found to be significantly reduced in the roots of ren1-D mutants, which exhibit altered crown root formation. nih.gov This suggests a potential role for iP9G or its metabolic precursors in root development in this important crop species. In the aquatic carnivorous plant Utricularia australis, iP9G was identified as the most abundant cytokinin metabolite, with its concentration increasing basipetally along the shoot. oup.com This is in stark contrast to the related species Aldrovanda vesiculosa, where N9-glucosides were not detected, indicating distinct cytokinin metabolism and function in these two species. oup.com
The following table presents a summary of research findings on the activity and presence of Isopentenyladenine-9-Glucoside in different plant species and contexts.
| Plant Species/Ecotype | Tissue/Context | Key Findings | Reference(s) |
| Arabidopsis thaliana | Detached Cotyledons | Delays senescence, upregulates ARR6 gene expression. | nih.govresearchgate.net |
| Arabidopsis thaliana | Root Growth & Shoot Regeneration Assays | Little to no activity compared to isopentenyladenine (iP). | nih.govresearchgate.net |
| Arabidopsis thaliana (Col-0, shr, shr phb mutants) | Roots | Present in root tissues, levels vary between genotypes. | figshare.com |
| Arabidopsis thaliana (various accessions) | Roots | Natural variation in iP9G levels observed. | wur.nl |
| Oryza sativa (ren1-D mutant) | Roots | Significantly reduced levels in mutants with altered crown root formation. | nih.gov |
| Utricularia australis | Shoots | Most abundant cytokinin metabolite, concentration increases basipetally. | oup.com |
| Aldrovanda vesiculosa | Shoots | N9-glucosides, including iP9G, were not detected. | oup.com |
Molecular Mechanisms of Isopentenyladenine 9 Glucoside Action and Perception
Gene Expression Regulation Mediated by Isopentenyladenine-9-Glucoside
Transcriptomic analyses have provided insights into the molecular effects of iP9G, revealing a limited but specific impact on gene expression, particularly when compared to its parent compound, isopentenyladenine (iP). researchgate.netnih.gov
A key finding from gene expression studies is the ability of iP9G to upregulate specific cytokinin-associated genes. researchgate.netresearchgate.net Notably, the expression of the Type-A Arabidopsis Response Regulator 6 (ARR6), a primary cytokinin response gene, is induced by iP9G treatment in a manner similar to iP during senescence. researchgate.netnih.govnih.gov Type-A ARRs are known negative regulators of the cytokinin signaling pathway, and their upregulation is a hallmark of cytokinin action. cas.cz The induction of ARR6 by iP9G provides strong evidence that this N-glucoside can activate at least a portion of the cytokinin signaling cascade, despite its inability to directly bind to the primary receptors. researchgate.netresearchgate.net
Table 2: Reported Gene Regulation by Isopentenyladenine (iP) and Isopentenyladenine-9-Glucoside (iP9G) during Senescence
| Gene/Gene Category | Effect of Isopentenyladenine (iP) | Effect of Isopentenyladenine-9-Glucoside (iP9G) | Reference |
|---|---|---|---|
| Type-A Response Regulator (ARR6) | Upregulation | Upregulation | researchgate.netnih.govresearchgate.net |
| Photosynthetic Genes | Upregulation | Limited to no widespread effect reported | researchgate.netnih.gov |
| Catabolic Genes | Downregulation | Limited to no widespread effect reported | researchgate.netnih.gov |
A primary role of active cytokinins like iP in delaying senescence is the downregulation of catabolic genes and the upregulation of photosynthetic genes. researchgate.netnih.gov Transcriptomic studies confirm that iP treatment of detached cotyledons leads to the downregulation of genes associated with catabolic processes. researchgate.netnih.gov In contrast, the effect of iP9G on the transcriptome is much more limited. researchgate.netnih.gov While the few genes affected by iP9G are cytokinin-related, current research does not provide evidence for a broad downregulation of catabolic genes by iP9G itself. Instead, its activity appears to be focused on a small number of regulatory genes within the cytokinin pathway, such as ARR6. researchgate.netnih.gov
Photosynthetic Gene Upregulation
Isopentenyladenine-9-glucoside (iP9G), once largely considered an inactive conjugate of the cytokinin isopentenyladenine (iP), has been shown to play a role in delaying leaf senescence, partly through its influence on gene expression related to photosynthesis. nih.govnih.gov While its effects are more subtle compared to its precursor, iP, transcriptomic studies have revealed that iP9G can influence the expression of genes associated with cytokinin action and the maintenance of photosynthetic machinery during senescence. nih.govresearchgate.net
One of the key findings is the ability of iP9G to delay the degradation of chlorophyll (B73375), a hallmark of its anti-senescence activity. nih.gov This physiological observation is supported by the upregulation of specific photosynthetic genes. For instance, treatment with iP9G has been associated with the increased expression of genes such as LHCB1.2, which encodes a component of the light-harvesting complex of photosystem II. vulcanchem.com
A transcriptomic study on Arabidopsis cotyledons undergoing dark-induced senescence provided specific insights into the genetic targets of iP and iP9G. The study identified a small subset of differentially expressed genes that were commonly affected by both compounds.
Table 1: Overlapping Genes Regulated by Isopentenyladenine (iP) and Isopentenyladenine-9-Glucoside (iP9G) in Senescing Cotyledons
| Gene | Description | Regulation by iP & iP9G |
|---|---|---|
| ARR6 | Type-A Arabidopsis Response Regulator | Upregulated |
| S-adenosyl-L-homocysteine hydrolase | Enzyme in the methionine cycle | Upregulated |
| Unknown Protein | Protein of unknown function | Upregulated |
Source: Data derived from transcriptomic analysis of senescing Arabidopsis cotyledons. nih.gov
The upregulation of ARR6, a type-A response regulator, is particularly noteworthy as these genes are primary response genes in the cytokinin signaling pathway. nih.gov Their induction suggests that iP9G can, to some extent, activate the canonical cytokinin signaling cascade, which in turn helps to maintain the expression of genes essential for chloroplast function and stability. researchgate.net
Post-Transcriptional and Post-Translational Regulatory Aspects
The specific roles of Isopentenyladenine-9-glucoside (iP9G) in post-transcriptional and post-translational regulation are not yet well-defined in scientific literature. Research has predominantly focused on its transcriptional effects and its formation as an inactive conjugate. However, the regulatory actions of its parent compound, isopentenyladenine (iP), and cytokinins in general, offer potential mechanisms that could be relevant.
Cytokinins are known to influence the stability of proteins involved in various cellular processes. For example, cytokinins can exert post-translational control over auxin transport by affecting the stability and localization of PIN-FORMED (PIN) proteins. biorxiv.org It has been shown that cytokinins can stimulate the removal of the auxin transporter PIN1 from cell membranes, thereby modulating auxin distribution and downstream developmental processes. biorxiv.org
Furthermore, the regulation of cytokinin levels themselves involves post-translational modifications. The degradation of active cytokinins is carried out by CYTOKININ OXIDASE/DEHYDROGENASE (CKX) enzymes. The expression of CKX genes is, in turn, regulated by cytokinins, forming a feedback loop. mdpi.comoup.com While iP9G is formed through glucosylation by UGT enzymes rather than degradation by CKX, this highlights the complex post-translational network governing hormone homeostasis. oup.com
Transcriptome analysis of plants treated with iP has shown upregulation of genes involved in ribosome biogenesis, which is critical for protein synthesis. researchgate.net This indicates a role for iP in maintaining translational capacity, a key aspect of post-transcriptional regulation. While direct evidence for iP9G is lacking, its ability to activate cytokinin-responsive genes like ARR6 suggests it might indirectly influence these downstream processes by modulating the primary cytokinin signaling pathway. nih.gov
Future research is needed to elucidate whether iP9G has direct roles in modifying RNA stability, influencing protein translation, or affecting post-translational modifications of proteins, independent of its conversion back to or its mimicry of iP.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Isopentenyladenine-9-Glucoside | iP9G |
| Isopentenyladenine | iP |
| Isopentenyladenine-7-Glucoside | iP7G |
| trans-Zeatin (B1683218) | tZ |
| N6-isopentenyl adenine-9-glucoside | iP9G |
| S-adenosyl-L-homocysteine | - |
Interplay of Isopentenyladenine 9 Glucoside with Other Phytohormones
Crosstalk with Auxins in Developmental Processes
The balance and crosstalk between cytokinins and auxins are fundamental to regulating plant morphogenesis, particularly in the development of root and shoot systems. nih.gov While active cytokinins and auxins are the primary players, conjugated forms like iP9G are part of the homeostatic mechanism that controls the levels of active hormones.
The interaction between these two hormone classes is essential for processes like crown root formation in rice. nih.gov The enzyme CYTOKININ OXIDASE/DEHYDROGENASE (CKX) irreversibly degrades cytokinins, and its activity is a key node in the auxin-cytokinin crosstalk. oup.com In rice mutants with an over-expression of the OsCKX4 gene, a significant reduction in the levels of various cytokinins, including iP9G, was observed in the roots. nih.govoup.com This demonstrates that the regulation of iP9G pools is integrated into the auxin-cytokinin signaling network that controls root architecture.
In studies of shoot regeneration, a classic process known to be controlled by the auxin-to-cytokinin ratio, the role of iP9G has been examined. nih.gov In experiments with Arabidopsis thaliana, hypocotyl cuttings were grown on media containing the auxin 1-naphthaleneacetic acid (NAA) along with either iP, isopentenyladenine-7-glucoside (iP7G), or iP9G. nih.gov Only the active cytokinin, iP, was able to promote significant callus growth and shoot regeneration in combination with auxin. nih.gov This suggests that under these specific developmental conditions, iP9G does not function as an active cytokinin and cannot be readily converted to an active form to synergize with auxin. nih.gov
The distribution of auxins and cytokinins within the plant body also reveals their interplay. In the aquatic carnivorous plant Utricularia australis, a basipetal gradient exists where the ratio of active cytokinins to auxin shifts in favor of auxin towards the base of the plant. oup.com Notably, iP9G was the most abundant cytokinin metabolite found in this species, suggesting its role as a significant, albeit potentially inactive, pool within the broader context of auxin-cytokinin distribution. oup.com Similarly, a study on cacao (Theobroma cacao) seedlings found parallel concentration gradients of indole-3-acetic acid (IAA) and iP, indicating a close relationship during seedling establishment. mdpi.com However, in this particular study, iP9G levels were below the limit of detection. mdpi.com
Table 1: Research Findings on Isopentenyladenine-9-Glucoside and Auxin Crosstalk
| Plant Species | Developmental Process | Key Finding | Reference(s) |
|---|---|---|---|
| Oryza sativa (Rice) | Crown Root Formation | Levels of iP9G were significantly reduced in the roots of ren1-D mutants overexpressing the cytokinin degradation gene OsCKX4. | oup.com, nih.gov |
| Arabidopsis thaliana | Shoot Regeneration | Unlike its active precursor iP, iP9G did not promote shoot regeneration in the presence of auxin (NAA). | nih.gov |
Interactions with Abscisic Acid and Gibberellins (B7789140)
The interplay of cytokinins with abscisic acid (ABA) and gibberellins (GAs) is central to regulating seed germination and responses to environmental stress. frontiersin.orgoup.com ABA and GAs often act antagonistically; ABA typically promotes dormancy and stress responses, while GAs promote germination and growth. frontiersin.org Cytokinins, including their conjugated forms, are integrated into this hormonal balance.
Generally, cytokinins and ABA have an antagonistic relationship in regulating plant responses to water stress. researchgate.net The biosynthesis of cytokinins is often suppressed by ABA. For instance, in Arabidopsis, the expression of isopentenyltransferase (IPT) genes, which are responsible for the rate-limiting step in cytokinin production, is generally suppressed by ABA treatment. nih.gov This suppression would affect the entire pool of isoprenoid cytokinins, including the downstream formation of iP9G.
Direct evidence detailing the specific interactions of iP9G with ABA and GAs is still emerging. In a study on pomegranate (Punica granatum) seed development, N6-Isopentenyl-adenine-9-glucoside was identified as a downregulated cytokinin during certain stages, while levels of ABA and GAs also changed, but a direct correlative or causative interaction was not established. mdpi.com Similarly, during an investigation of thermoinhibition of lettuce seeds, a process strongly regulated by ABA and GA, the precursor isopentenyladenine was not consistently detected, and no specific data on iP9G was reported. oup.com
In studies of abiotic stress, where ABA is a key signaling molecule, the levels of iP9G have been monitored. During cold stress in Zanthoxylum bungeanum, iP9G was among the many hormones quantified. frontiersin.org While ABA content was shown to increase significantly in response to cold, a direct interaction with the iP9G pool was not elucidated. frontiersin.org Research on plants under water stress showed that pre-treatment with ABA could increase the total content of inactive cytokinins, a category that includes N-glucosides like iP9G. researchgate.net This suggests ABA may influence the conjugation pathways that lead to the formation of iP9G as a way to modulate the levels of active cytokinins during stress.
Role in Stress Responses (e.g., Biotic and Abiotic Stress Signaling)
Isopentenyladenine-9-glucoside is increasingly recognized for its role in the complex signaling networks that mediate plant responses to both biotic and abiotic stresses. While often viewed as an inactive conjugate, its accumulation and regulation are part of the plant's strategy to adapt to adverse conditions.
In the context of abiotic stress, cytokinin levels are often dynamically regulated. Endogenous cytokinin levels, which are controlled by biosynthesis genes like IPT, generally decrease during exposure to abiotic stress such as drought. nih.gov This reduction impacts the availability of precursors for iP9G. Indeed, a study on drought stress noted a decrease in the level of N6-isopentenyl adenine-9-glucoside. researchgate.net
Cytokinin signaling pathways are also implicated in responses to cold stress. Key signaling components have been shown to be responsive to cold, dehydration, and high salinity. nih.gov In an analysis of cold-tolerant and cold-sensitive varieties of Zanthoxylum bungeanum, iP9G was one of the many cytokinin metabolites measured, indicating its presence within the hormonal milieu during the cold stress response, though its specific function was not determined. frontiersin.orgfrontiersin.org
Regarding biotic stress, such as pathogen infection, plants exhibit significant changes in their hormone profiles. apsnet.org Following infection of rice with the blast fungus Magnaporthe oryzae, levels of several cytokinins were altered. However, in this particular interaction, the levels of iP9G did not show a significant change, while other forms like isopentenyladenosine (the riboside of iP) did. apsnet.org This highlights the specificity of hormonal responses to different types of stress.
Table 2: Research Findings on the Role of Isopentenyladenine-9-Glucoside in Stress Responses
| Stress Type | Plant Species | Key Finding | Reference(s) |
|---|---|---|---|
| Leaf Senescence (Abiotic) | Arabidopsis thaliana | iP9G delayed dark-induced senescence and activated specific cytokinin-associated genes, suggesting it functions as an active cytokinin in this process. | researchgate.net, nih.gov, nih.gov, nih.gov |
| Drought (Abiotic) | Not specified | A decrease in N6-isopentenyl adenine-9-glucoside was observed under drought conditions. | researchgate.net |
| Cold (Abiotic) | Zanthoxylum bungeanum | iP9G was present and measured as part of the hormonal response to low-temperature stress. | frontiersin.org, frontiersin.org |
Transport Mechanisms of Isopentenyladenine 9 Glucoside
Long-Distance Transport (e.g., Xylem Transport)
Long-distance transport of cytokinins from their primary sites of synthesis, such as the roots, to the shoots occurs predominantly through the xylem. While trans-zeatin (B1683218) (tZ)-type cytokinins are traditionally considered the main forms transported via the xylem stream, isopentenyladenine (iP)-type cytokinins and their glucosylated conjugates have also been identified in xylem sap. nih.govfrontiersin.org The presence of high levels of cytokinin glucosides in the xylem sap of various plant species suggests their role as stable, long-distance transport forms. nih.gov
The ATP-binding cassette (ABC) transporter, AtABCG14, is essential for the root-to-shoot translocation of tZ-type cytokinins by loading them into the xylem in the roots. nih.govmdpi.com Although direct evidence for AtABCG14 transporting iP9G is not definitive, studies have shown that the atabcg14 mutant exhibits suppressed root-to-shoot transport of iP-type cytokinins. nih.gov This indicates a potential role for this transporter family in the long-distance movement of various cytokinin forms, including their glucosides. The conversion of active cytokinins to glucosides like iP9G increases their hydrophilicity, which may facilitate their movement within the aqueous environment of the xylem. nih.gov This translocation is a key part of the plant's strategy to deliver cytokinin signals from the root system to aerial parts, thereby coordinating whole-plant development. frontiersin.org
| Finding | Plant/System Studied | Implication for iP9G Transport | Reference |
|---|---|---|---|
| High levels of cytokinin glucosides found in xylem sap. | Cucumber, Arabidopsis, Barley | Supports the role of glucosides as long-distance transport forms. | nih.gov |
| AtABCG14 is required for root-to-shoot transport of both tZ-type and iP-type cytokinins. | Arabidopsis thaliana | Suggests a potential transport mechanism for iP-type glucosides via ABC transporters in the xylem. | nih.gov |
| iP-type cytokinins are present in xylem sap, and their transport is part of a circular long-distance transport system. | Arabidopsis thaliana | Indicates that iP derivatives, likely including iP9G, are part of the root-to-shoot communication system. | nih.gov |
| Cytokinin ribosides are considered important messengers transported over long distances between roots and shoots via xylem sap. | General Plant Physiology | Highlights the xylem as a major conduit for various cytokinin forms, including precursors and conjugates. | frontiersin.org |
Potential Plasma Membrane Transport Systems (e.g., ABC transporters)
The movement of cytokinin glucosides across the plasma membrane is a crucial step for both cellular uptake and efflux during transport. While the specific mechanisms for iP9G are still being elucidated, members of the ATP-binding cassette (ABC) transporter superfamily are strong candidates. frontiersin.orggenome.jp These transporters use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. genome.jpebi.ac.uk
In Arabidopsis, the half-size ABCG transporter AtABCG14 has been identified as a key player in the long-distance transport of cytokinins. nih.govoup.com It is highly expressed in the vascular tissues of the root and is responsible for loading tZ-type cytokinins into the xylem for transport to the shoot. mdpi.comoup.com Research on the atabcg14 mutant showed a retention of tZ-N-glucosides in the roots, indicating that AtABCG14 actively transports these conjugated forms. frontiersin.org Furthermore, recent studies have revealed that AtABCG14 can transport multiple cytokinin species, including iP-types, and it functions as a homodimer. nih.gov While direct transport activity of AtABCG14 for iP9G has not been explicitly demonstrated, its established role in transporting other N-glucosides and iP-type cytokinins makes it a primary candidate for facilitating iP9G movement across the plasma membrane. nih.govfrontiersin.org
Other transporter families, such as purine (B94841) permeases (PUPs) and equilibrative nucleoside transporters (ENTs), have also been implicated in cytokinin transport, but their specificity for glucosides like iP9G is less clear. frontiersin.orgbiologists.com The transport of iP9G across membranes is likely a regulated process that contributes to establishing cytokinin gradients and maintaining hormonal homeostasis. frontiersin.org
Subcellular Compartmentalization and Movement
The distribution of Isopentenyladenine-9-glucoside within and between cells is a key aspect of its function as a stable, inactivated cytokinin form. Research involving subcellular fractionation has revealed that a surprisingly high proportion of cytokinin metabolites, particularly N-glucosides, are located in the apoplast, or the extracellular space. mdpi.com This extracellular localization supports the role of glucosides in facilitating both short- and long-distance transport. nih.govfrontiersin.org
Within the cell, cytokinin metabolism is compartmentalized. The glucosylation of active cytokinin bases, which forms iP9G, is catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) that are located in the cytosol. mdpi.com Once formed, iP9G is considered a largely irreversible product, as studies in Arabidopsis have shown that, unlike trans-zeatin N-glucosides, iP N-glucosides are not readily converted back to their active base form. nih.gov This stability suggests that iP9G is destined for long-term storage or degradation rather than serving as a readily available pool of active cytokinin.
The primary site of degradation for many cytokinins is the apoplast, mediated by secreted cytokinin oxidase/dehydrogenase (CKX) enzymes. mdpi.com However, some CKX isoforms are cytosolic. oup.com Notably, the cytosolic enzyme ZmCKX10 from maize has been shown to efficiently degrade cytokinin 9-glucosides, suggesting that catabolism of iP9G can occur within the cytosol. oup.com The accumulation of iP7G and iP9G is considered an important pathway for maintaining cytokinin homeostasis, particularly when active cytokinin levels are high. researchgate.net This compartmentalization—synthesis in the cytosol, potential movement to the extracellular space for transport, and degradation in various compartments—highlights a complex regulatory network governing the fate of iP9G.
| Compartment | Process Related to iP9G | Key Enzymes/Transporters | Reference |
|---|---|---|---|
| Cytosol | Synthesis of iP9G from iP base. Potential degradation. | Uridine diphosphate glycosyltransferases (UGTs), Cytosolic CKX (e.g., ZmCKX10) | mdpi.comoup.com |
| Apoplast (Extracellular Space) | Accumulation/storage. Facilitation of cell-to-cell and long-distance transport. | Potential efflux transporters (e.g., ABCG14) | nih.govmdpi.comfrontiersin.org |
| Vacuole | Potential site for sequestration of some cytokinin glucosides (primarily O-glucosides). | Unidentified transporters | mdpi.comfrontiersin.org |
Analytical Methodologies for Isopentenyladenine 9 Glucoside Quantification and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of cytokinins, including iP9G. mtoz-biolabs.com This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the reliable identification and quantification of multiple phytohormones in complex plant extracts. researchgate.net Different ionization techniques, such as electrospray ionization (ESI), are commonly used for the mass spectrometric analysis of cytokinins in conjunction with chromatography. researchgate.net For instance, cytokinins like iP9G are often detected in the positive ion mode. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with MS/MS is a widely used method for analyzing phytohormones. wisdomlib.org The separation is typically achieved using a C18 reversed-phase column. wisdomlib.org Optimization of HPLC parameters is crucial for achieving clear separation of various cytokinin isomers. For example, in one method, a flow rate of 1.6 mL min−1 and a column temperature of 45 °C were found to be optimal for separating a mixture of 11 phytohormones, including iP9G. mdpi.com Under these conditions, peaks for indole-3-acetic acid (IAA) and iP9G, which could show overlapping tailing at lower flow rates or temperatures, were clearly separated. wisdomlib.orgmdpi.com The detection wavelength is also a key parameter; a UV wavelength of 269 nm was found to provide stronger absorbability and a lower limit of detection for iP9G compared to 254 nm. wisdomlib.orgmdpi.com
A study optimizing an HPLC-UV method provided the following parameters for the analysis of several phytohormones, including Isopentenyladenine-9-Glucoside.
| Parameter | Value | Reference |
|---|---|---|
| Chromatographic Column | C18 column (4.6 mm × 250 mm, 5 µm) | wisdomlib.org |
| Column Temperature | 45 °C | wisdomlib.orgmdpi.com |
| Flow Rate | 1.6 mL min−1 | wisdomlib.orgmdpi.com |
| Detection Wavelength | 269 nm | wisdomlib.orgmdpi.com |
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for cytokinin analysis. UPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in faster analysis times, improved resolution, and higher sensitivity. researchgate.net A UPLC-MS/MS method can be four times faster than a standard HPLC analysis. researchgate.net These systems, often coupled with tandem quadrupole mass spectrometers, allow for the high-throughput quantification of a wide range of cytokinin metabolites, including bases, ribosides, and glucosides like iP9G, from small amounts of plant tissue. nih.govresearchgate.net The high robustness and accuracy of UPLC-MS/MS make it suitable for comprehensive cytokinin profiling in minute tissue samples. researchgate.net For example, UPLC-ESI-qMS/MS has been effectively used for the simultaneous quantification of various plant hormones. nih.gov
For absolute and accurate quantification, the isotope dilution method is employed. uj.edu.pl This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled cytokinins) to the sample at the beginning of the extraction process. uantwerpen.be The labeled standard is chemically identical to the endogenous analyte and behaves similarly during extraction, purification, and ionization. rsc.org By comparing the signal intensity of the endogenous, unlabeled iP9G to its labeled counterpart in the mass spectrometer, precise quantification can be achieved, correcting for any sample loss during preparation. rsc.orgnih.gov This method is considered the most reliable for quantifying phytohormones due to its high accuracy and precision. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) Systems
Sample Extraction and Purification Techniques (e.g., Solid Phase Extraction)
Before instrumental analysis, cytokinins must be extracted from the plant matrix and purified to remove interfering substances. A common procedure involves extraction with a solvent, followed by purification using solid-phase extraction (SPE). rsc.orgfrontiersin.org One effective SPE protocol uses a mixed-mode, reversed-phase/cation-exchange cartridge (Oasis MCX). nih.gov In this procedure, an acidified sample extract is loaded onto the cartridge. After washing, different fractions can be eluted sequentially. For instance, auxins and gibberellins (B7789140) might be eluted with methanol, cytokinin nucleotides with an ammonia (B1221849) solution, and finally, cytokinin bases, ribosides, and glucosides (including iP9G) with a methanolic ammonia solution. nih.gov This multi-step elution effectively separates different classes of phytohormones. nih.gov Further purification can be achieved using immunoaffinity chromatography, which utilizes antibodies specific to certain cytokinin groups, significantly increasing the selectivity and sensitivity of the subsequent LC-MS/MS analysis. researchgate.netuantwerpen.be
Considerations for Endogenous Level Determination and Limit of Detection
The determination of endogenous iP9G levels is challenging due to its low concentration in plant tissues. The sensitivity of the analytical method, defined by the limit of detection (LOD) and limit of quantification (LOQ), is therefore a critical factor. frontiersin.org Modern UPLC-MS/MS methods can achieve detection limits in the low femtomole (fmol) range for most cytokinins. researchgate.net
One validated HPLC-UV method reported the following detection limit for iP9G:
| Compound | Limit of Detection (µg/L) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|
| Isopentenyladenine-9-Glucoside (iP9G) | 0.824 | 96.7 | 8.5 | wisdomlib.org |
Despite the high sensitivity of current methods, the endogenous levels of iP9G can sometimes be below the detection limit. For example, in a study on the developing roots and hypocotyls of cacao seedlings, iP9G levels were found to be below the limit of detection in all samples analyzed. mdpi.comresearchgate.net Similarly, other N-glucosides like trans-zeatin-9-glucoside (tZ9G) were also undetectable in the same study. mdpi.com This highlights that the presence and concentration of iP9G can be highly dependent on the plant species, tissue type, and developmental stage.
Metabolomics Approaches for Comprehensive Cytokinin Profiling
The analysis of iP9G is often part of a broader metabolomics approach aimed at comprehensive cytokinin profiling. researchgate.net This "hormonomics" or "plant hormonomics" strategy seeks to simultaneously quantify all major classes of phytohormones and their metabolites to understand their complex interactions and regulatory networks. oup.com Such an approach provides a holistic view of the hormonal status of a plant under specific conditions. researchgate.netoup.com For example, by profiling over 40 different compounds, researchers can analyze the crosstalk between cytokinins, auxins, gibberellins, and others in response to stimuli like salt stress. oup.com In the context of cytokinin metabolism, profiling reveals the relative abundance of active forms, precursors, and deactivated conjugates like N-glucosides. nih.gov For instance, studies have shown that iP-type N-glucosides are significantly more abundant than tZ-type N-glucosides in Arabidopsis seedlings, pointing to differences in their metabolic pathways. nih.gov This comprehensive profiling is essential for elucidating the specific roles of individual compounds like iP9G within the broader physiological context of the plant.
Evolutionary and Comparative Aspects of Isopentenyladenine 9 Glucoside Metabolism
Presence in Vascular Plants vs. Non-Vascular Plants, Algae, and Fungi
A comprehensive analysis across the plant kingdom reveals a distinct distribution of cytokinin N-glucosides, including isopentenyladenine-9-glucoside. These conjugated forms of cytokinins are prevalent in vascular plants, where they can accumulate to significant levels. frontiersin.org In contrast, studies on non-vascular plants like mosses, as well as in algae and fungi, have shown that cytokinin N-glucosides are either absent or present in barely detectable amounts. frontiersin.org This suggests that the enzymatic machinery responsible for N-glucosylation is a characteristic feature of vascular plants.
While isoprenoid cytokinins, the precursors to iP9G, are found throughout nature, the mechanism of N-glucosylation appears to be a more recent evolutionary development. oup.com For instance, no N-glucosides such as isopentenyladenine-9-glucoside were detected in certain algal strains. scispace.com The presence of cytokinin N-glucosides is variable even within vascular plants, with differing ratios of N7- and N9-glucosides observed across various clades. nih.govmdpi.com
Distribution of Cytokinin N-Glucosides Across Different Taxa
| Taxonomic Group | Presence of Isopentenyladenine-9-Glucoside and other N-Glucosides | Primary Function |
|---|---|---|
| Vascular Plants (e.g., Arabidopsis, maize) | Present and often abundant. frontiersin.orgmdpi.com | Deactivation and regulation of active cytokinin levels. frontiersin.orgfrontiersin.orgnih.gov |
| Non-Vascular Plants (e.g., mosses) | Absent or in trace amounts. frontiersin.orgmdpi.com | N/A (N-glucosylation is not a primary deactivation pathway). |
| Algae | Generally absent. frontiersin.orgscispace.com | N/A (Other regulatory mechanisms are likely dominant). |
| Fungi | Generally absent. frontiersin.org | N/A (Cytokinin metabolism differs significantly from plants). |
Evolutionary Development of N-Glucosylation as a Cytokinin Deactivation Mechanism
The formation of cytokinin N-glucosides, such as isopentenyladenine-9-glucoside, is now understood to be an evolutionarily recent mechanism for deactivating biologically active cytokinins. frontiersin.org This process involves the attachment of a glucose molecule to the N7 or N9 position of the adenine (B156593) ring of a cytokinin, rendering it biologically inactive. oup.com These N-glucosides generally exhibit low activity in bioassays and are not readily converted back to their active forms, suggesting that N-glucosylation is a largely irreversible deactivation process. oup.com
The enzymes responsible for this reaction are glucosyltransferases. In the model plant Arabidopsis thaliana, two genes encoding cytokinin N-glucosyltransferases have been identified that can glucosylate both isoprenoid and aromatic cytokinins at the N7 and N9 positions. oup.com The evolution of this deactivation pathway appears to coincide with the increasing complexity of plant development and the need for precise hormonal regulation. While more ancient lineages like algae possess the basic cytokinin signaling components, the biochemical pathways for their inactivation, such as conjugation, are more developed in higher plants. nih.gov The emergence of N-glucosylation provided vascular plants with an efficient method to rapidly control the levels of active cytokinins in response to developmental cues and environmental stimuli. frontiersin.org
Distinct Strategies for N-Glucoside Management Across Plant Lineages (e.g., monocotyledonous vs. dicotyledonous plants)
While N-glucosylation is a common feature in vascular plants, the specific strategies for managing these conjugated forms can differ, notably between monocotyledonous and dicotyledonous plants. frontiersin.org These differences are evident in the relative abundance of various N-glucosides and the metabolic pathways that process them.
In the dicot Arabidopsis thaliana, both N7- and N9-glucosides of trans-zeatin (B1683218) (a type of cytokinin) can be metabolized, releasing the active cytokinin base. frontiersin.org However, in the case of isopentenyladenine (iP), another cytokinin, its N-glucosides appear to be more stable, with no observed conversion back to the active form. frontiersin.org
Conversely, in the monocot maize (Zea mays), there is a distinct preference for the hydrolysis of N9-glucosides over N7-glucosides. frontiersin.org For instance, trans-zeatin N9-glucoside is efficiently hydrolyzed, while the N7-glucoside is not. frontiersin.org This suggests the presence of specific enzymes in maize with a preference for the N9-conjugate. frontiersin.org Furthermore, the natural distribution of cytokinin metabolites in young maize leaves shows a general lack of N-glucosides, which contrasts with the situation in many dicots. frontiersin.org
These differences in N-glucoside management may be partly explained by variations in the activity and number of cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins. frontiersin.org Some CKX enzymes have shown the ability to degrade N9-glucosides, with some even preferring isopentenyladenine-9-glucoside as a substrate. frontiersin.orgoup.com The number of CKX genes tends to be higher in monocots, potentially contributing to the different metabolic fates of cytokinin N-glucosides in these plants. frontiersin.org
Comparison of N-Glucoside Management in Monocots and Dicots
| Feature | Monocotyledonous Plants (e.g., Maize) | Dicotyledonous Plants (e.g., Arabidopsis) |
|---|---|---|
| Predominance of N-Glucosides | Often lower natural abundance of N-glucosides in young tissues. frontiersin.org Predominance of N9-glucosides in some cases. nih.gov | N-glucosides can be highly abundant. frontiersin.org Predominance of N7-glucosides in some groups like Rosids. nih.gov |
| Hydrolysis of N-Glucosides | Efficient hydrolysis of tZ N9-glucoside, but not tZ N7-glucoside. frontiersin.org | Can hydrolyze both tZ N7- and N9-glucosides. frontiersin.org No conversion of iP N-glucosides observed. frontiersin.org |
| CKX Enzyme Activity | Higher number of CKX genes. frontiersin.org Some isoforms preferentially degrade iP N9-glucoside. frontiersin.org | Some CKX isoforms can degrade N9-glucosides, including iP N9-glucoside. frontiersin.orgoup.com |
Future Research Trajectories and Open Questions Regarding Isopentenyladenine 9 Glucoside
Identification of Specific Plasma Membrane Transporters
The transport of cytokinin glucosides, including iP9G, across cellular and subcellular membranes is a critical but poorly understood process. nih.govresearchgate.net The presence of iP9G and other N-glucosides in various compartments such as the cytosol, xylem, and chloroplasts implies the existence of specific transport mechanisms. frontiersin.org As hydrophilic molecules, N-glucosides are likely candidates for recognition by membrane-bound carrier proteins. frontiersin.org
The leading candidates for cytokinin transport belong to several large protein families, including purine (B94841) permeases (PUPs), equilibrative nucleoside transporters (ENTs), and ATP-binding cassette (ABC) transporters. frontiersin.orgfrontiersin.org While members of these families have been implicated in the transport of cytokinin bases and ribosides—for instance, the ABC transporter ABCG14 is known to export tZ-type cytokinins to the xylem—transporters specific for N-glucosides have not yet been identified. frontiersin.org
The discovery of a putative plasma membrane transporter for cytokinin N-glucosides remains a key objective in the field. nih.govfrontiersin.org Identifying these transporters is essential for understanding how plants achieve the spatiotemporal distribution of different cytokinin species, including the potential for iP9G to act as a long-distance transport form. frontiersin.orgfrontiersin.org Future research should employ genetic screens, proteomic analyses of purified membranes, and transport assays with labeled iP9G to identify and characterize the proteins responsible for its movement into and out of cells.
Table 2: Candidate Transporter Families for Cytokinin Glucosides This table is interactive. You can sort and filter the data.
| Transporter Family | General Function | Known Cytokinin Substrates | Potential Role for iP9G Transport | Reference(s) |
|---|---|---|---|---|
| ABC Transporters | ATP-dependent transport of various molecules. | trans-Zeatin-type cytokinins (e.g., ABCG14). | Suggested as possible transporters for glycosylated molecules. | frontiersin.orgfrontiersin.orgd-nb.info |
| Purine Permeases (PUPs) | High-affinity transport of purines. | Cytokinin bases (e.g., adenine (B156593), iP, tZ). | May potentially recognize the adenine moiety of iP9G. | frontiersin.orgoup.com |
| Equilibrative Nucleoside Transporters (ENTs) | Transport of nucleosides and nucleobases. | Adenosine, cytokinin ribosides. | Could be involved in vacuolar sequestration or cellular import/export. | frontiersin.orgfrontiersin.org |
In-depth Analysis of Isopentenyladenine-9-Glucoside Dynamics in Diverse Stress Responses
The role of cytokinins in mediating plant responses to both abiotic and biotic stress is well-established, and emerging evidence suggests that iP9G is a component of this complex regulatory network. sci-hub.red Historically considered an inactive conjugate, recent studies have linked the dynamics of iP9G to stress conditions. For example, a study on rice under osmotic stress showed that levels of iP9G decreased, indicating that its metabolism is modulated by stress. frontiersin.org
Future research should expand beyond senescence to conduct a comprehensive analysis of iP9G dynamics under a wide array of stresses. This includes:
Quantifying the endogenous levels of iP9G in different tissues during drought, heat, cold, and salinity stress.
Investigating its role in response to pathogen and herbivore attacks.
Elucidating how iP9G interacts with other stress-related hormone pathways, such as those involving abscisic acid and jasmonic acid. researchgate.net
Such studies will clarify whether iP9G serves as a passive byproduct of cytokinin deactivation or plays an active, regulatory role in the plant's stress tolerance machinery.
Application in Agricultural Biotechnology and Plant Improvement
The unique properties of Isopentenyladenine-9-Glucoside present intriguing possibilities for agricultural biotechnology and the genetic improvement of crops. The manipulation of cytokinin levels and signaling has already shown promise for enhancing desirable agronomic traits. sci-hub.red The primary avenue for the application of iP9G lies in its demonstrated ability to delay leaf senescence. researchgate.netsci-hub.red
Delaying leaf senescence, often referred to as the "stay-green" trait, can extend the period of photosynthetic activity, leading to increased biomass accumulation and, ultimately, higher crop yields. sci-hub.red Since iP9G is active in delaying senescence but largely inactive in other developmental processes like root growth inhibition, manipulating its levels could offer a more targeted approach to improving yield without the pleiotropic effects associated with elevating the primary active cytokinins. researchgate.netnih.gov
Future biotechnological applications could involve:
Genetic Engineering: Overexpressing or knocking out the genes for the glucosyltransferases (e.g., UGT76C1, UGT76C2) that produce iP9G to fine-tune its endogenous levels. nih.gov
Enzyme Targeting: Once the specific glucosidases that may degrade iP9G are identified (as per section 11.1), they could be targeted to either increase or decrease the conversion of iP9G back to its active form, providing another layer of control.
Crop Resilience: Leveraging the potential role of iP9G in stress responses to develop crops with enhanced tolerance to environmental challenges like drought. frontiersin.orgresearchgate.net
Understanding the synthesis, transport, and signaling of iP9G is not only a fundamental scientific question but also a pathway toward innovative strategies for enhancing crop productivity and sustainability.
Table 4: Compound Names Mentioned in the Article
| Abbreviation | Full Compound Name |
|---|---|
| iP9G | Isopentenyladenine-9-Glucoside |
| iP7G | Isopentenyladenine-7-Glucoside |
| iP | Isopentenyladenine |
| tZ | trans-Zeatin (B1683218) |
| tZ9G | trans-Zeatin-9-Glucoside |
| tZ7G | trans-Zeatin-7-Glucoside |
| ARR6 | Arabidopsis Response Regulator 6 |
| AHK | Arabidopsis Histidine Kinase |
Q & A
Q. How can Isopentenyladenine9-Glucoside be reliably quantified in plant tissue extracts?
Methodological Answer: Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized protocols. Key steps include:
- Sample Preparation : Homogenize tissues in methanol:water (80:20 v/v) to extract cytokinin derivatives, followed by centrifugation and filtration .
- Calibration Standards : Prepare serial dilutions of pure this compound (I9G) and use internal standards (e.g., deuterated cytokinins) to correct for matrix effects .
- Chromatographic Parameters : Utilize a C18 reverse-phase column, isocratic elution with 0.1% formic acid in water:acetonitrile (95:5), and UV detection at 254 nm .
Table 1: HPLC Parameters for I9G Quantification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 mm × 4.6 mm |
| Mobile Phase | Water:acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.2 minutes |
Q. What experimental strategies minimize confounding variables when studying I9G’s bioactivity?
Methodological Answer:
- Controlled Growth Conditions : Maintain consistent light (150 µmol/m²/s), temperature (22°C), and humidity (70%) in plant growth chambers to reduce environmental variability .
- Replication : Use ≥10 biological replicates per treatment group and randomize sample processing to mitigate batch effects .
- Negative Controls : Include solvent-only controls and cytokinin-deficient mutants to validate specificity of I9G responses .
Q. How can researchers optimize I9G synthesis for in vitro studies?
Methodological Answer:
- Chemical Synthesis : Catalyze glycosylation of isopentenyladenine using UDP-glucose and glucosyltransferases (e.g., AtUGT76C2 in Arabidopsis), purified via affinity chromatography .
- Yield Optimization : Vary reaction pH (6.5–7.5), temperature (25–37°C), and enzyme concentration to maximize product formation. Monitor purity using NMR (¹H and ¹³C) and compare with reference spectra .
Advanced Research Questions
Q. How should contradictory data on I9G’s role in root development be resolved?
Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify bias sources:
- Literature Screening : Use databases (PubMed, Web of Science) with keywords: “this compound,” “root development,” “cytokinin metabolism” .
- Risk of Bias Assessment : Evaluate studies for blinding, randomization, and sample size adequacy using Cochrane Collaboration tools .
- Meta-Analysis : Statistically aggregate data from ≥5 independent studies to calculate effect sizes (Hedges’ g) and assess heterogeneity (I² statistic) .
Q. What computational models predict I9G’s interaction with cytokinin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate I9G binding to Arabidopsis histidine kinase receptors (e.g., AHK3). Validate with mutagenesis data targeting receptor binding pockets .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to estimate binding affinities (ΔG) and compare with experimental IC₅₀ values .
Table 2: In Silico vs. Experimental Binding Affinities
| Receptor | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| AHK3 | -9.2 ± 0.3 | 12.4 ± 1.1 |
| CRE1 | -8.7 ± 0.4 | 18.9 ± 2.3 |
Q. How can metabolomic workflows distinguish I9G from structurally similar derivatives?
Methodological Answer:
- High-Resolution MS : Use Orbitrap or Q-TOF platforms with resolving power >30,000 to differentiate I9G (C₁₆H₂₃N₅O₅; [M+H]+ = 374.1723) from isomers like cis-zeatin-O-glucoside .
- Fragmentation Patterns : Compare MS/MS spectra (collision energy 20–35 eV) to identify diagnostic ions (e.g., m/z 204 for glucoside cleavage) .
Q. What statistical approaches address variability in I9G’s transport kinetics across plant species?
Methodological Answer:
- Mixed-Effects Models : Account for species-specific random effects (e.g., vascular architecture) while testing fixed effects (I9G concentration, pH) using R packages (lme4) .
- Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., Vmax, Km) due to measurement error .
Data Contradiction & Validation
Q. How to validate conflicting hypotheses about I9G’s stability under abiotic stress?
Methodological Answer:
Q. What mechanistic studies resolve discrepancies in I9G’s crosstalk with auxin signaling?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on I9G-treated Arabidopsis roots (vs. auxin mutants) and identify co-regulated genes (e.g., ARR5, IAA19) via weighted gene co-expression networks (WGCNA) .
- Dual-Luciferase Assays : Co-transform protoplasts with auxin/I9G-responsive promoters (e.g., DR5:luciferase) and measure signal suppression/enhancement .
Ethical & Reporting Standards
Q. How to ensure compliance with reporting standards in I9G research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
